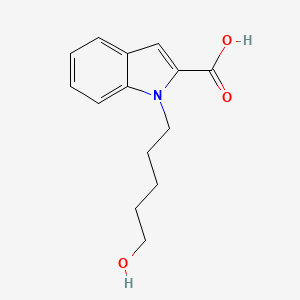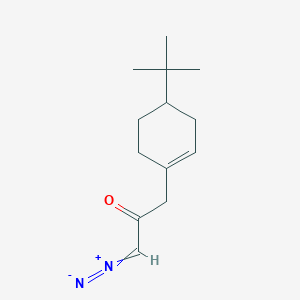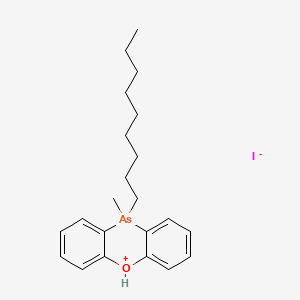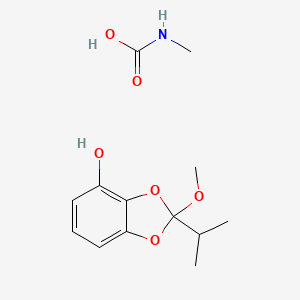![molecular formula C21H25NO2 B14586854 1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one CAS No. 61510-57-4](/img/structure/B14586854.png)
1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure substituted with a biphenyl group and a hydroxybutyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of piperidin-2-one with a biphenyl derivative under controlled conditions. The hydroxybutyl chain can be introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Piperidine: A simpler analog with a similar core structure but lacking the biphenyl and hydroxybutyl substituents.
Piperidin-4-one: Another related compound with a different substitution pattern.
Uniqueness: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the biphenyl group and the hydroxybutyl chain makes it a versatile compound for various applications.
特性
CAS番号 |
61510-57-4 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-21(24,14-16-22-15-6-5-9-20(22)23)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-4,7-8,10-13,24H,5-6,9,14-16H2,1H3 |
InChIキー |
KAKSVLJMNAQWCC-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1CCCCC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

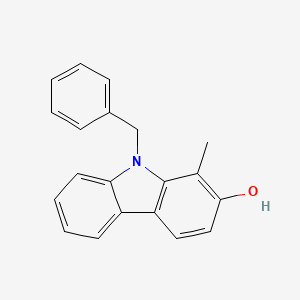
![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
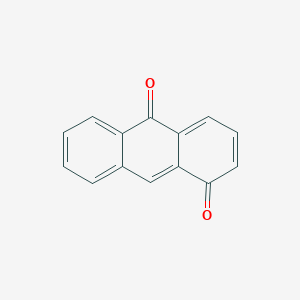
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)

![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
